

Application Notes and Protocols for AMG-337

CellTiter-Glo Cell Viability Assay

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Compound of Interest

Compound Name: *Amg-337*

Cat. No.: *B612285*

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Introduction

AMG-337 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of various cancers.[2][3] **AMG-337** competitively binds to ATP at the catalytic site of the MET kinase, disrupting its downstream signaling and inducing cell death in MET-dependent tumor cells.[1] This application note provides a detailed protocol for assessing the cytotoxic effects of **AMG-337** on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][5]

Data Presentation

The following table summarizes the effective concentrations of **AMG-337** in various cancer cell lines as determined by the CellTiter-Glo® cell viability assay.

Cell Line	Cancer Type	Incubation Time	AMG-337 Concentration/ IC50	Reference
SNU-5	Gastric Carcinoma	72 hours	IC50: 8 nmol/L	[4] [6]
NCI-H1993	Lung Adenocarcinoma	72 hours	IC50: 10 nmol/L	[4] [6]
IM-95	Gastric Carcinoma	72 hours	IC50: 12 nmol/L	[4] [6]
MKN-45	Gastric Carcinoma	2 hours	100 nmol/L (for MET phosphorylation inhibition)	[4] [7]
SNU-620	Gastric Carcinoma	2 hours	100 nmol/L (for MET phosphorylation inhibition)	[4] [7]

Experimental Protocols

CellTiter-Glo® Cell Viability Assay with AMG-337

This protocol outlines the steps for determining the effect of **AMG-337** on the viability of adherent cancer cell lines grown in 96-well plates.

Materials:

- **AMG-337** (stock solution prepared in DMSO)
- Cancer cell lines of interest
- Appropriate cell culture medium with serum and antibiotics
- Trypsin-EDTA

- Phosphate-Buffered Saline (PBS)
- Opaque-walled 96-well plates suitable for luminescence readings
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Multichannel pipette
- Luminometer

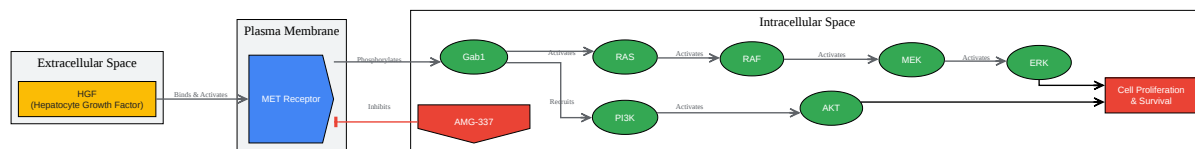
Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Wash cells with PBS, and detach them using Trypsin-EDTA.
 - Resuspend the cells in a fresh culture medium and perform a cell count.
 - Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 μ L of medium).[8]
 - Include control wells containing medium without cells for background luminescence measurement.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a serial dilution of **AMG-337** in the cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration (e.g., 3 μ M).
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **AMG-337**.
 - For the negative control wells, add a medium containing the same final concentration of DMSO used in the highest **AMG-337** concentration.

- Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- CellTiter-Glo® Assay:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[\[3\]](#)
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
 - Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a luminometer.
 - Subtract the average background luminescence from all experimental wells.
 - Calculate the percentage of cell viability for each **AMG-337** concentration relative to the DMSO-treated control cells (considered 100% viability).
 - Plot the cell viability against the log of the **AMG-337** concentration to generate a dose-response curve.
 - Calculate the IC₅₀ value, which is the concentration of **AMG-337** that inhibits cell viability by 50%, using a suitable software package with a four-parameter logistic model.

Visualizations

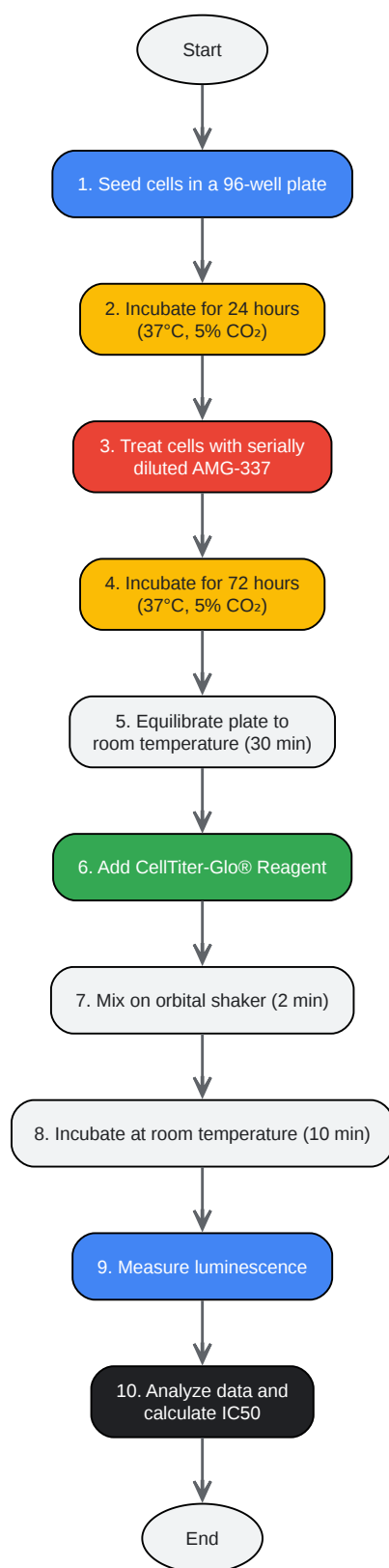
MET Signaling Pathway



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Caption: Diagram of the MET signaling pathway and the inhibitory action of **AMG-337**.

Experimental Workflow for CellTiter-Glo Assay



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Caption: Workflow for assessing cell viability with **AMG-337** using the CellTiter-Glo assay.

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